molecular formula C10H15Cl2N3 B8045336 (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride

(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B8045336
M. Wt: 248.15 g/mol
InChI Key: GHZUYCGIMFCYGG-JZGIKJSDSA-N
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Description

(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is a chiral amine derivative of the imidazo[1,2-a]pyridine scaffold, characterized by an 8-methyl substituent on the heterocyclic ring and an ethanamine side chain at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

(1S)-1-(8-methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-4-3-5-13-9(8(2)11)6-12-10(7)13;;/h3-6,8H,11H2,1-2H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZUYCGIMFCYGG-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC=C2[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the Ethanamine Side Chain: The ethanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the imidazo[1,2-a]pyridine core is replaced by the ethanamine moiety.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation or transition-metal-catalyzed reactions. For (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride, key methods include:

Iodine-Catalyzed Cyclocondensation

A solvent-free approach using molecular iodine (I₂) as a catalyst enables efficient synthesis of imidazo[1,2-a]pyridines. For example:

  • Reagents : 2-Aminopyridine derivatives, α-bromoketones, I₂ (30 mol%)

  • Conditions : Microwave irradiation or ultrasonication at 40–80°C

  • Yield : 50–89% depending on substituents and temperature .

Micellar Catalysis

Sodium dodecyl sulfate (SDS) micelles in water improve reaction efficiency and reduce environmental impact:

  • Reagents : Acetophenone derivatives, 2-aminopyridine, I₂ (30 mol%)

  • Conditions : Stirring at 40°C for 8–24 hours

  • Yield : Up to 89% with an E-factor of 0.75 (indicating low waste) .

Resolution of Enantiomers

The (S)-configuration is achieved via chiral resolution or asymmetric synthesis. A reported method involves:

  • Reagents : Racemic ethanamine derivative, chiral resolving agents (e.g., tartaric acid)

  • Conditions : Recrystallization in methanol/water .

Functionalization Reactions

The ethanamine side chain and imidazo[1,2-a]pyridine core enable diverse derivatization:

Amide Formation

The primary amine undergoes acylation with activated carboxylic acids:

  • Reagents : Acetyl chloride, DCC (dicyclohexylcarbodiimide)

  • Conditions : Dichloromethane, 0°C to room temperature

  • Product : N-Acetyl derivatives for improved metabolic stability .

Salt Formation

Protonation with HCl yields the dihydrochloride salt, enhancing solubility:

  • Reagents : HCl (gaseous or concentrated aqueous)

  • Conditions : Ethanol/water mixture, 0–5°C .

Coupling Reactions

Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the 2-position:

  • Reagents : Arylboronic acids, Pd(PPh₃)₄

  • Conditions : DMF/H₂O, 80°C, 12 hours

  • Yield : 60–75% .

Hydrolytic Stability

The compound remains stable in aqueous media (pH 4–8) but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via:

  • Pathway 1 : Cleavage of the imidazo[1,2-a]pyridine ring

  • Pathway 2 : Deamination of the ethanamine group .

Oxidative Metabolism

In vitro studies using liver microsomes indicate:

  • Primary Metabolites : N-Oxide derivatives at the pyridine nitrogen

  • Half-Life : ~40 minutes in human liver microsomes .

Antimalarial Activity

Imidazo[1,2-a]pyridines exhibit potent inhibition of Plasmodium falciparum CDPK1:

CompoundPfCDPK1 IC₅₀ (nM)P. falciparum EC₅₀ (nM)
Analog 4112 ± 236 ± 5
Analog 4818 ± 352 ± 7
Data suggest the ethanamine side chain enhances target binding .

Cardiovascular Therapeutics

Derivatives act as soluble guanylate cyclase (sGC) activators for treating hypertension:

  • Mechanism : Stabilization of sGC in its nitric oxide (NO)-bound state

  • Potency : EC₅₀ = 0.8–1.2 µM in cell-based assays .

Comparative Reaction Efficiency

Table 1 summarizes synthetic methods for imidazo[1,2-a]pyridine derivatives:

MethodCatalystSolventTemp (°C)Yield (%)E-Factor
MicellarI₂/SDSWater40890.75
On-waterI₂WaterRT701.41
UltrasonicationI₂WaterRT851.10
CuI-mediatedCuIDMF1007123.38
Data highlight the superiority of aqueous methods in sustainability .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by an imidazo[1,2-a]pyridine structure, which is known for its bioactive properties. Its molecular formula is C8H12Cl2N3C_8H_{12}Cl_2N_3, and it has a molecular weight of approximately 202.11 g/mol. The presence of the methyl group at the 8-position enhances its biological activity.

TRPM8 Modulation

Research indicates that imidazo[1,2-a]pyridine derivatives, including (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine, can act as modulators of the TRPM8 receptor. This receptor is implicated in various conditions such as inflammatory pain and neuropathic pain. Compounds targeting TRPM8 have shown promise in alleviating pain associated with cold temperatures and other sensory stimuli .

Anticancer Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study 1: TRPM8 Modulators

In a study published in 2011, a series of imidazo[1,2-a]pyridine sulfonamides were identified as effective TRPM8 modulators. These compounds demonstrated significant analgesic properties in animal models of inflammatory pain. The study highlighted the potential of these compounds in treating chronic pain conditions associated with TRPM8 activation .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of imidazo[1,2-a]pyridine derivatives revealed that certain analogs exhibited potent inhibition against breast cancer cell lines. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and key cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeCompound TypeReference
TRPM8 ModulationImidazo[1,2-a]pyridine Derivatives
CytotoxicityCancer Cell Lines
AntimicrobialVarious Bacterial Strains

Mechanism of Action

The mechanism of action of (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The ethanamine side chain may enhance binding affinity and specificity, contributing to the compound’s overall effectiveness.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The compound’s analogs differ in substituent positions, side chain length, and functional groups, which critically impact physicochemical properties and biological activity. Below is a comparative analysis based on evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituent Positions Functional Group Purity Source
(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride 1951444-31-7 8-Me, 3-ethanamine Ethanamine (dihydrochloride) N/A ChemBK
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (QK-3024) 1951439-35-2 8-Me, 3-methanamine Methanamine (dihydrochloride) 95% Combi-Blocks
1-(7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride (QK-2602) 1357354-10-9 7-Me, 3-methanamine Methanamine (dihydrochloride) 95% Combi-Blocks
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (QJ-2417) 30489-44-2 2-Me, 3-methanol Methanol 95% Combi-Blocks

Key Observations :

Substituent Position: Methyl group placement (positions 2, 7, or 8) alters electronic and steric effects. For instance, the 8-methyl group in the target compound may enhance metabolic stability compared to 7-methyl analogs like QK-2602 . Position 3 substituents (methanamine vs. ethanamine) influence molecular flexibility and hydrogen-bonding capacity.

Thiourea-containing analogs (e.g., compound 1A in ) exhibit distinct pharmacological profiles due to sulfur-based interactions, though these are structurally divergent from the target compound .

Pharmacological Implications (Inferred from Structural Data)

  • Ethanamine vs. Methanamine : The longer ethanamine chain in the target compound may enhance binding to amine-sensitive targets (e.g., GPCRs) compared to methanamine analogs .
  • Enantiomeric Specificity : The (S)-configuration could offer stereoselective activity, though this requires validation via receptor-binding assays.

Biological Activity

(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

1. Cyclic GMP Modulation

Research indicates that compounds with similar structures can influence cyclic guanosine monophosphate (cGMP) levels, which are crucial for various physiological processes. cGMP acts as a secondary messenger in numerous signaling pathways, including vasodilation and neurotransmission .

2. Anticancer Activity

Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds related to (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Biological Activity Overview

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines; effective against multiple types of tumors.
Anti-inflammatoryDemonstrates potential in reducing inflammatory markers in preclinical models.
Neurological EffectsExhibits neuroprotective effects in models of neurodegenerative diseases.
Cardiovascular EffectsMay influence cardiovascular health through modulation of cGMP pathways.

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine was evaluated for its anticancer properties. The compound showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with (S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine led to a significant reduction in neuroinflammation and improved motor function scores compared to untreated controls .

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